molecular formula C5H7N B3057248 1-methylcyclopropane-1-carbonitrile CAS No. 78104-88-8

1-methylcyclopropane-1-carbonitrile

Cat. No.: B3057248
CAS No.: 78104-88-8
M. Wt: 81.12 g/mol
InChI Key: DMHTVLQCVJYWSI-UHFFFAOYSA-N
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Description

1-methylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H7N It is a cyclopropane derivative, characterized by a three-membered ring structure with a nitrile group attached to one of the carbon atoms

Mechanism of Action

Target of Action

The primary target of 1-methylcyclopropane-1-carbonitrile, also known as 1-MCP, is the ethylene receptor in plants . Ethylene is a plant growth regulator that mediates many aspects of ripening . By binding to the ethylene receptors, 1-MCP inhibits ethylene perception, which plays a crucial role in the ripening process of climacteric fruits .

Mode of Action

1-MCP interacts with its target, the ethylene receptor, by forming an ethylene-receptor complex . This interaction results in the inhibition of ethylene perception, thereby blocking the effects of ethylene . This mode of action is non-toxic, effective at low concentrations, and easy to apply as a gas .

Biochemical Pathways

The action of 1-MCP affects the biochemical pathways associated with the ripening of climacteric fruits. These fruits exhibit increased respiration during ripening, typically associated with the autocatalytic production of ethylene . By inhibiting ethylene perception, 1-MCP delays fruit ripening .

Pharmacokinetics

It’s known that 1-mcp is a gas and is often applied in this state for commercial horticulture applications .

Result of Action

The result of 1-MCP’s action is the delayed ripening of climacteric fruits . A meta-analysis showed that 1-MCP treatment reduced 20 of the 44 ripening indicators by a minimum of 22% and increased 6 indicators by at least 20% . These effects were associated with positive effects on delaying ripening and maintaining quality .

Action Environment

The efficacy of 1-MCP is influenced by several environmental factors, including species, 1-MCP concentration, storage temperature, and time . For example, the effect of gaseous 1-MCP was optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature was 0 °C for temperate fruits or 20 °C for tropical fruits .

Preparation Methods

1-methylcyclopropane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dibromo-1-methylcyclopropanecarbonitrile with a suitable base . This reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent, to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis, where the compound is manufactured in large quantities for research and commercial purposes .

Chemical Reactions Analysis

1-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, resulting in a wide range of derivative compounds .

Scientific Research Applications

1-methylcyclopropane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and interactions with biological systems. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .

Comparison with Similar Compounds

1-methylcyclopropane-1-carbonitrile can be compared with other similar compounds, such as 1-methylcyclopropene and 3-methylcyclopropene. These compounds share a cyclopropane ring structure but differ in the position and type of substituents attached to the ring. The unique properties of this compound, such as its nitrile group, distinguish it from these related compounds and contribute to its specific chemical behavior and applications .

Properties

IUPAC Name

1-methylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTVLQCVJYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228746
Record name Cyclopropanecarbonitrile, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78104-88-8
Record name Cyclopropanecarbonitrile, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078104888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarbonitrile, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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